molecular formula C25H21FN2O6S B280824 Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Katalognummer B280824
Molekulargewicht: 496.5 g/mol
InChI-Schlüssel: NJKYLWKLSSVJIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as E7820, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been found to inhibit angiogenesis, which is the process of the formation of new blood vessels, and is a key factor in the growth and spread of tumors. E7820 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate works by inhibiting the activity of several enzymes involved in the process of angiogenesis, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). By inhibiting these enzymes, Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate prevents the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have a favorable safety profile in preclinical studies. It has been found to be well-tolerated and does not have any significant toxic effects on normal tissues. Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has also been shown to have a long half-life, which allows for less frequent dosing.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer. It has also been shown to be effective in preclinical models of cancer, which makes it a promising candidate for further study. However, one limitation of Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate is that it has only been tested in preclinical models, and its efficacy and safety in humans are still being evaluated in clinical trials.

Zukünftige Richtungen

There are several future directions for the development of Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiotherapy. Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to enhance the efficacy of these treatments in preclinical studies, and further research is needed to determine its potential in combination therapy. Another future direction is the development of Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate for the treatment of other diseases, such as age-related macular degeneration and diabetic retinopathy, which are also characterized by abnormal angiogenesis. Overall, Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has shown promising results in preclinical studies and is a promising candidate for further study in the treatment of cancer and other diseases characterized by abnormal angiogenesis.

Synthesemethoden

The synthesis of Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves several steps, including the reaction of isonicotinoyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid to form the isonicotinoyl derivative. This derivative is then reacted with ethyl 5-amino-2-methylbenzoate to form the desired compound. The final step involves the reaction of this compound with 4-fluoro-2-methylbenzenesulfonyl chloride to form Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been found to inhibit angiogenesis and tumor growth in these models. Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.

Eigenschaften

Molekularformel

C25H21FN2O6S

Molekulargewicht

496.5 g/mol

IUPAC-Name

ethyl 5-[(4-fluoro-2-methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H21FN2O6S/c1-4-33-25(30)23-16(3)34-21-7-6-19(14-20(21)23)28(24(29)17-9-11-27-12-10-17)35(31,32)22-8-5-18(26)13-15(22)2/h5-14H,4H2,1-3H3

InChI-Schlüssel

NJKYLWKLSSVJIZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)C)C

Kanonische SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.